molecular formula C8H21OP B079074 Tetraethylphosphanium hydroxide CAS No. 14814-28-9

Tetraethylphosphanium hydroxide

Cat. No. B079074
CAS RN: 14814-28-9
M. Wt: 164.23 g/mol
InChI Key: ZOMVKCHODRHQEV-UHFFFAOYSA-M
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Description

Tetraethylphosphanium hydroxide is a chemical compound with the molecular formula C8H21OP and a molecular weight of 164.23 .


Synthesis Analysis

Tetraethylphosphanium hydroxide has been used in the synthesis of phosphorus-modified AFX zeolite through the hydrothermal conversion of FAU zeolite . It has also been used as a template in the synthesis of Rh-(O)-P-MFI zeolite, which showed superior activity and selectivity for ethylene hydroformylation at low temperature .


Molecular Structure Analysis

The molecular structure of Tetraethylphosphanium hydroxide plays a crucial role in its function. For instance, in the synthesis of Rh-(O)-P-MFI zeolite, Rh3+ sites are effectively stabilized in a Rh-(O)-P structure by using tetraethylphosphanium hydroxide as a template .


Chemical Reactions Analysis

Tetraethylphosphanium hydroxide has been involved in the hydrothermal conversion of FAU zeolite to synthesize phosphorus-modified AFX zeolite . It has also been used in the low-temperature hydroformylation of ethylene by phosphorous stabilized Rh sites in a one-pot synthesized Rh-(O)-P-MFI zeolite .

Safety And Hazards

The safety data sheet for Tetraethylphosphanium hydroxide indicates that it causes severe skin burns and eye damage . Therefore, it’s crucial to handle this chemical with care, using appropriate personal protective equipment.

Future Directions

The use of Tetraethylphosphanium hydroxide in the synthesis of zeolites shows promise for future research, particularly in the field of catalysis . Its role in the low-temperature hydroformylation of ethylene suggests potential applications in industrial processes .

properties

IUPAC Name

tetraethylphosphanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20P.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMVKCHODRHQEV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](CC)(CC)CC.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619592
Record name Tetraethylphosphanium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylphosphanium hydroxide

CAS RN

14814-28-9
Record name Tetraethylphosphanium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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